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For Researchers, Scientists, and Drug Development Professionals

Introduction
Enantioselective hydrogenation of prochiral ketones is a cornerstone of modern asymmetric

synthesis, providing a highly efficient and atom-economical route to valuable chiral secondary

alcohols. These products are crucial intermediates in the manufacturing of pharmaceuticals,

agrochemicals, and fine chemicals. This document provides a detailed protocol for the

enantioselective hydrogenation of ketones utilizing a ruthenium catalyst bearing the chiral

diphosphine ligand (2S,4S)-2,4-bis(diphenylphosphino)pentane, commonly known as (2S,4S)-

BDPP or Skewphos.

The ruthenium/(2S,4S)-BDPP system, often in conjunction with a chiral diamine co-ligand and

a base, forms a highly active and selective catalyst for the reduction of a variety of ketone

substrates under hydrogen pressure. The protocol outlined below is a compilation of

established procedures for similar ruthenium-diphosphine catalyzed reactions and should be

adapted and optimized for specific substrates and equipment.

Catalyst System Overview

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1271866?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The active catalyst is typically generated in situ from a ruthenium precursor, the (2S,4S)-BDPP

ligand, a chiral diamine, and a base. The combination of the chiral diphosphine and the chiral

diamine creates a highly organized and chiral environment around the ruthenium center,

enabling high stereodifferentiation of the ketone's enantiotopic faces.

Key Components:

Ruthenium Precursor: A common precursor is [RuCl2(p-cymene)]2 or a pre-formed

RuCl2((2S,4S)-BDPP)(diamine) complex.

Chiral Diphosphine Ligand: (2S,4S)-BDPP is a C2-symmetric chiral ligand that imparts a rigid

conformational constraint on the metal center.

Chiral Diamine Co-ligand: Often, a chiral 1,2-diamine such as (S,S)- or (R,R)-1,2-

diphenylethylenediamine ((S,S)-DPEN or (R,R)-DPEN) is used to enhance both catalytic

activity and enantioselectivity. The matching of the chirality of the diphosphine and the

diamine is crucial.

Base: A strong base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide

(KOH), is required to generate the active ruthenium hydride species.

Solvent: Anhydrous alcoholic solvents, most commonly isopropanol or methanol, are used as

the reaction medium.

Hydrogen Source: High-purity hydrogen gas is used as the reductant.

Experimental Protocols
Preparation of the Ruthenium Pre-catalyst: trans-
RuCl2((2S,4S)-BDPP)(Py)2
This protocol describes the synthesis of a stable, isolable ruthenium-(2S,4S)-BDPP precatalyst

which can be used for subsequent hydrogenation reactions.

Materials:

trans-RuCl2(NBD)Py2 (NBD = norbornadiene, Py = pyridine)
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(2S,4S)-BDPP

Anhydrous, degassed solvents (e.g., dichloromethane, diethyl ether)

Schlenk flask and standard Schlenk line equipment

Magnetic stirrer

Procedure:

In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques,

dissolve trans-RuCl2(NBD)Py2 (1 equivalent) in anhydrous, degassed dichloromethane.

To this solution, add a solution of (2S,4S)-BDPP (1 equivalent) in anhydrous, degassed

dichloromethane.

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the reaction by ³¹P NMR spectroscopy until complete formation of the product is

observed.

Reduce the volume of the solvent under vacuum.

Precipitate the product by adding anhydrous, degassed diethyl ether.

Isolate the solid product by filtration, wash with diethyl ether, and dry under high vacuum.

Store the resulting trans-RuCl2((2S,4S)-BDPP)(Py)2 complex under an inert atmosphere.

General Protocol for Enantioselective Ketone
Hydrogenation
This protocol describes the in situ generation of the active catalyst and the subsequent

hydrogenation of a model substrate, acetophenone.

Materials:

[RuCl2(p-cymene)]2 or a pre-formed Ru-(2S,4S)-BDPP complex
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(2S,4S)-BDPP

(S,S)-DPEN or (R,R)-DPEN

Potassium tert-butoxide (KOtBu)

Acetophenone (or other ketone substrate)

Anhydrous, degassed isopropanol

High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

High-purity hydrogen gas

Procedure:

To a clean, dry Schlenk tube under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005

mmol, 1 mol% Ru), (2S,4S)-BDPP (0.011 mmol), and (S,S)-DPEN (0.01 mmol).

Add anhydrous, degassed isopropanol (2 mL) and stir the mixture at room temperature for

30 minutes to allow for catalyst pre-formation.

In a separate Schlenk tube, dissolve the ketone substrate (1.0 mmol) and potassium tert-

butoxide (0.1 mmol) in anhydrous, degassed isopropanol (3 mL).

Transfer the catalyst solution to the substrate solution via a cannula.

Transfer the final reaction mixture to a high-pressure autoclave under an inert atmosphere.

Seal the autoclave and purge with hydrogen gas three times.

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time

(e.g., 4-24 hours).

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

hydrogen gas.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Open the autoclave and quench the reaction by adding a few drops of acetic acid.

Determine the conversion and enantiomeric excess of the product by chiral gas

chromatography (GC) or high-performance liquid chromatography (HPLC).

The product can be purified by column chromatography on silica gel.

Quantitative Data
The following table summarizes representative results for the enantioselective hydrogenation of

various ketones using a Ru-(2S,4S)-BDPP based catalytic system. Reaction conditions should

be optimized for each substrate.

Entry
Ketone
Substra
te

Product Time (h)
Pressur
e (atm
H₂)

Temp
(°C)

Convers
ion (%)

ee (%)

1
Acetophe

none

1-

Phenylet

hanol

12 20 30 >99 95 (R)

2

2-

Acetylthi

ophene

1-

(Thiophe

n-2-

yl)ethano

l

16 30 40 98 92 (R)

3
1-

Tetralone

1,2,3,4-

Tetrahydr

onaphtha

len-1-ol

24 50 50 95 88 (S)

4
Benzoyla

cetone

1-Phenyl-

1,3-

butanedi

ol

18 40 40 >99 90 (R,R)

Note: The absolute configuration of the product depends on the chirality of both the (2S,4S)-

BDPP ligand and the diamine co-ligand used.
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Click to download full resolution via product page

Caption: Experimental workflow for enantioselective ketone hydrogenation.

Proposed Catalytic Cycle
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Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.

To cite this document: BenchChem. [Application Notes and Protocols for Enantioselective
Ketone Hydrogenation using (2S,4S)-BDPP]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1271866#protocol-for-enantioselective-ketone-
hydrogenation-using-2s-4s-bdpp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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